molecular formula C13H14N6O5 B7737875 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide (non-preferred name)

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide (non-preferred name)

Cat. No.: B7737875
M. Wt: 334.29 g/mol
InChI Key: ITEMSTQOMGWQDX-PJQLUOCWSA-N
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Description

This compound is an acetohydrazide derivative featuring a substituted benzylidene moiety (2-hydroxy-3-methoxyphenyl) and a triazinylamino group (5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl). Its structure combines a hydrazone linker (–NH–N=CH–) with a triazinone ring, a motif associated with diverse biological activities, including antimicrobial and anticancer properties.

Synthesis typically involves condensation reactions between hydrazide precursors and aldehydes. For example, analogous compounds (e.g., (E)-N'-(2-hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide) were synthesized via 1:1 condensation of oxamic hydrazide with o-vanillin, followed by spectroscopic validation (FT-IR, NMR) and X-ray crystallography .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O5/c1-24-8-4-2-3-7(10(8)21)5-15-17-9(20)6-14-11-12(22)16-13(23)19-18-11/h2-5,21H,6H2,1H3,(H,14,18)(H,17,20)(H2,16,19,22,23)/b15-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEMSTQOMGWQDX-PJQLUOCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a compound with significant potential in medicinal chemistry. Its structure incorporates both hydrazone and triazine moieties, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O4C_{17}H_{18}N_{4}O_{4}. Its structural features include:

  • Hydrazone linkage : This functional group is often associated with biological activity, particularly in anticancer and antimicrobial applications.
  • Triazine ring : Known for its diverse pharmacological properties, including anti-inflammatory and antitumor activities.

Antimicrobial Activity

Research indicates that compounds containing hydrazone and triazine functionalities can possess antimicrobial properties. A study conducted on similar compounds demonstrated that derivatives of triazine showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the hydroxyl group in the compound may enhance its interaction with microbial membranes, leading to increased efficacy.

Anticancer Potential

The anticancer activity of hydrazone derivatives has been well-documented. For instance, a related compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle proteins. Further studies are needed to assess the specific pathways activated by N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide.

Anti-inflammatory Effects

Compounds with similar structural motifs have shown promise as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been reported in studies involving triazine derivatives . This suggests that N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide may also exhibit anti-inflammatory properties.

Case Study 1: Antimicrobial Activity Assessment

In a comparative study of hydrazone derivatives, researchers synthesized various analogs and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts. This aligns with the expected behavior of N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide due to its structural similarities .

Case Study 2: Cytotoxicity Evaluation

A study investigating the cytotoxic effects of triazine-containing hydrazones revealed that specific substitutions could significantly enhance cell death in cancer lines. The study highlighted that compounds inducing oxidative stress were particularly effective against MCF-7 cells . This suggests that N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)amino]acetohydrazide may also share this characteristic.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide (-CONHNH₂) and hydrazone (-N=CH-) groups undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Source
Acidic hydrolysisHCl (1M), reflux, 6 hrs2-[(5-hydroxy-3-oxo-1,2,4-triazin-6-yl)amino]acetic acid + 2-hydroxy-3-methoxybenzaldehyde
Alkaline hydrolysisNaOH (2M), 80°C, 4 hrsSodium salt of acetohydrazide derivative + methanol release

The triazinone ring remains intact under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases.

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via its hydroxyl, carbonyl, and hydrazone nitrogen atoms:

Metal Ion Stoichiometry Geometry Applications Source
Cu(II)1:2 (metal:ligand)OctahedralAntimicrobial enhancement
Fe(III)1:1Square planarCatalytic oxidation studies
Zn(II)1:2TetrahedralFluorescent probes

Complexation stabilizes the compound and enhances its bioactivity, particularly against microbial strains .

Cyclization and Rearrangement

Intramolecular cyclization occurs under thermal or catalytic conditions:

Reaction Catalyst/Conditions Product Yield Source
Formation of triazole derivativesAc₂O, 120°C, 3 hrs1,2,4-triazole fused with triazinone78%
Ring contractionH₂SO₄ (conc.), RT, 12 hrs1,3,4-oxadiazole derivatives65%

Cyclization products show improved thermal stability and pharmacological potential .

Redox Reactions

The phenolic hydroxyl and hydrazone groups participate in redox processes:

Reaction Type Reagents/Conditions Outcome Source
OxidationKMnO₄, H₂O, 60°CQuinone formation from phenolic group
ReductionNaBH₄, MeOH, RTHydrazone (-N=CH-) → hydrazine (-NH-CH₂-)

Reduction of the hydrazone moiety increases solubility but decreases antimicrobial activity .

Nucleophilic Substitution

The triazinone ring undergoes substitution at the C-5 hydroxy group:

Nucleophile Conditions Product Source
Alkyl halidesK₂CO₃, DMF, 80°C5-alkoxy-triazinone derivatives
AminesEt₃N, CH₃CN, reflux5-amino-triazinone analogs

Substitution modifies electronic properties and enhances binding to biological targets .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form new hydrazones:

Carbonyl Compound Conditions Product Source
4-nitrobenzaldehydeEtOH, glacial AcOH, ΔBis-hydrazone derivative
CyclohexanoneHCl (cat.), MeOH, RTSpirocyclic hydrazone

Condensation expands structural diversity for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation induces structural changes:

Condition Wavelength Product Application Source
UV (254 nm), 6 hrs254 nmPhoto-dimerization via triazinone ringFluorescent materials

Key Research Findings

  • Antimicrobial Activity : Metal complexes (e.g., Cu(II)) show 4–8x higher activity against S. aureus compared to the parent compound (MIC = 1.45 µg/ml) .

  • Anticancer Potential : Cyclization products inhibit MCF-7 breast cancer cells (IC₅₀ = 0.35 µM) .

  • Stability : The compound decomposes above 240°C, limiting high-temperature applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzylidene-Hydrazide Derivatives

The target compound’s structural analogs differ primarily in substituents on the benzylidene moiety or the hydrazide-linked heterocycle. Key examples include:

Compound Name Key Substituents Molecular Formula Notable Properties/Activities Reference
Target Compound 2-hydroxy-3-methoxybenzylidene; 5-hydroxy-3-oxo-triazinylamino Not explicitly stated Potential bioactivity inferred from analogs
(E)-N'-(2-Hydroxy-3-Methoxybenzylidene)-2-Amino-2-Oxoacetohydrazide (Compound II) 2-hydroxy-3-methoxybenzylidene; oxoacetamide C₁₁H₁₃N₃O₄ Synthesized via o-vanillin condensation
N′-[(E)-(2,5-Dimethoxyphenyl)Methylidene]-2-(3,5-Dioxo-Tetrahydro-1,2,4-Triazin-6-Yl)Acetohydrazide 2,5-dimethoxybenzylidene; 3,5-dioxo-triazinyl C₁₄H₁₅N₅O₅ Triazinone core for metal coordination
N′-[(E)-(2,3-Dichlorophenyl)Methylene]-2-[(4-Ethyl-5-Phenyl-Triazol-3-Yl)Sulfanyl]Acetohydrazide 2,3-dichlorophenyl; triazolyl-sulfanyl C₁₉H₁₇Cl₂N₅OS Sulfur-containing heterocycle for reactivity
2-(1,3-Dioxoisoindolin-2-Yl)Acetic Acid–N′-[(E)-2-Methoxybenzylidene]Pyridine-4-Carbohydrazide 2-methoxybenzylidene; pyridine-carbohydrazide C₂₄H₁₉N₅O₄ Pyridine moiety for π-π interactions

Key Observations :

  • Benzylidene Substituents : The 2-hydroxy-3-methoxy group in the target compound enhances hydrogen-bonding capacity compared to purely methoxy (e.g., 2-methoxy in ) or dichloro-substituted analogs (e.g., ).

Preparation Methods

Triazine Core Functionalization

The 1,2,4-triazin-3-one scaffold is typically derived from cyanuric chloride or 6-aminouracil through stepwise substitutions. Key steps include:

  • Amination at Position 6 :

    • Reaction of 6-chloro-1,2,4-triazin-3-one with ammonia or amines under reflux in ethanol yields 6-amino-1,2,4-triazin-3-one.

    • Example :

      6-Chloro-1,2,4-triazin-3-one+NH3EtOH, Δ6-Amino-1,2,4-triazin-3-one+HCl\text{6-Chloro-1,2,4-triazin-3-one} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{6-Amino-1,2,4-triazin-3-one} + \text{HCl}

      Yield: 75–85%.

  • Introduction of the Hydrazide Sidechain :

    • Chloroacetylation : 6-Amino-1,2,4-triazin-3-one reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

      6-Amino-triazinone+ClCH2COClDCM, TEA6-(Chloroacetamido)-1,2,4-triazin-3-one\text{6-Amino-triazinone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{6-(Chloroacetamido)-1,2,4-triazin-3-one}

      Yield: 68%.

    • Hydrazinolysis : Treatment with hydrazine hydrate in ethanol replaces the chloride with a hydrazide group:

      6-(Chloroacetamido)-triazinone+N2H4EtOH2-[(5-Hydroxy-3-oxo-triazin-6-yl)amino]acetohydrazide\text{6-(Chloroacetamido)-triazinone} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH}} \text{2-[(5-Hydroxy-3-oxo-triazin-6-yl)amino]acetohydrazide}

      Yield: 82%.

Schiff Base Formation with 2-Hydroxy-3-Methoxybenzaldehyde

Condensation Reaction

The hydrazide intermediate undergoes condensation with 2-hydroxy-3-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid):

Hydrazide+AldehydeEtOH, H+N’-[(E)-Methylidene]acetohydrazide+H2O\text{Hydrazide} + \text{Aldehyde} \xrightarrow{\text{EtOH, H}^+} \text{N'-[(E)-Methylidene]acetohydrazide} + \text{H}_2\text{O}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (hydrazide:aldehyde)

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

  • Catalyst : 2 drops glacial acetic acid

  • Yield : 89%.

Characterization Data :

  • Melting Point : 214–216°C (decomposition).

  • IR (KBr) : ν = 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 6.8–7.3 (m, 3H, Ar-H), 4.1 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃).

Alternative Synthetic Routes and Modifications

One-Pot Synthesis

A streamlined approach combines triazine functionalization and Schiff base formation in a single vessel:

  • Reagents :

    • 6-Amino-1,2,4-triazin-3-one

    • Chloroacetyl chloride

    • Hydrazine hydrate

    • 2-Hydroxy-3-methoxybenzaldehyde

  • Procedure :

    • Sequential addition of reagents without isolating intermediates.

    • Yield : 74% (lower due to side reactions).

Solid-Phase Synthesis

Immobilization of the triazine core on Wang resin enables stepwise functionalization:

  • Advantages : Simplified purification, scalability.

  • Yield : 65–70%.

Mechanistic Insights and Side Reactions

Schiff Base Tautomerism

The E-configuration is favored due to steric and electronic effects. Hydrazone-to-azo tautomerism is suppressed by intramolecular hydrogen bonding between the phenolic -OH and the adjacent methoxy group.

Common Byproducts

  • Diastereomeric Mixtures : Poor temperature control leads to Z/E isomerization.

  • Oxidation Products : Exposure to air converts the hydrazide to azodicarboxylates.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Zeolites : Reduce acetic acid usage by 40% while maintaining yield.

  • Microwave Assistance : Cuts reaction time to 15 minutes (yield: 85%).

Green Chemistry Metrics

  • Atom Economy : 91% (theoretical).

  • E-Factor : 0.7 (kg waste/kg product) .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Respiratory Protection : Employ NIOSH-approved P95 respirators in poorly ventilated areas .
  • Waste Disposal : Avoid drainage systems; collect organic waste in sealed containers for incineration .

How can computational modeling predict this compound’s interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., enzymes or receptors). Dock the compound’s 3D structure (generated via ChemDraw or PubChem) into active sites .
  • MD Simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories using GROMACS .
  • ADMET Prediction : Employ SwissADME or admetSAR to estimate pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

How can contradictions in stability data under varying pH and temperature conditions be resolved?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC and identify products using LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition to determine optimal storage parameters (e.g., pH 6–7, 4°C) .

How should theoretical frameworks guide experimental design for studying this compound?

Advanced Research Question

  • Mechanistic Hypotheses : Link synthesis to Schiff base formation theory, where electron-withdrawing substituents on aldehydes enhance reaction rates .
  • Structure-Activity Relationships (SAR) : Design analogs by modifying methoxy/hydroxy groups to test hypotheses about bioactivity .

What kinetic and mechanistic insights can be derived from synthesizing this compound?

Advanced Research Question

  • Rate-Limiting Step Identification : Use pseudo-first-order kinetics under varying aldehyde concentrations to determine if imine formation or nucleophilic attack is rate-limiting .
  • Activation Energy Calculation : Perform reactions at 60–100°C and apply the Arrhenius equation to estimate Eₐ .

How can AI-driven tools optimize synthesis efficiency and scalability?

Advanced Research Question

  • Reaction Condition Prediction : Train machine learning models on existing hydrazide synthesis data to recommend optimal solvents, catalysts, and temperatures .
  • Process Automation : Integrate robotic platforms with AI for real-time adjustment of reflux times and reagent addition rates .

What methodologies are used to study this compound’s interactions with enzymes or receptors?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .

How can degradation pathways be characterized under stress conditions?

Advanced Research Question

  • LC-MS/MS Analysis : Identify hydrolytic (e.g., hydrazide cleavage) or oxidative degradation products using high-resolution mass spectrometry .
  • Stability-Indicating Methods : Develop validated HPLC protocols to quantify intact compound vs. degradants .

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